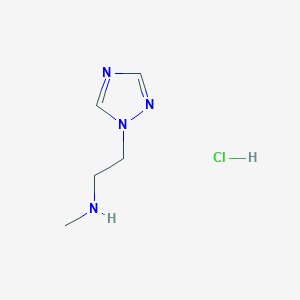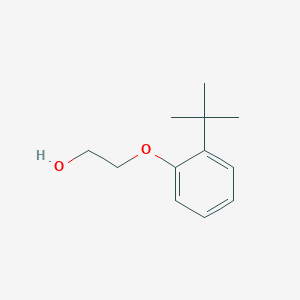![molecular formula C17H20F3NO5S B6351157 [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) CAS No. 1354783-52-0](/img/structure/B6351157.png)
[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt), or 2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate, is a novel small molecule compound that has been used in a variety of scientific research applications. It is a highly potent and selective antagonist of the 5-HT2A serotonin receptor, and has been used to study the role of serotonin in a variety of physiological and biochemical processes.
Applications De Recherche Scientifique
2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate has been used in a variety of scientific research applications. It has been used to study the role of serotonin in a variety of physiological and biochemical processes, including memory, learning, mood, and appetite. It has also been used to study the role of serotonin in the development of anxiety and depression. Additionally, it has been used to study the role of serotonin in the regulation of sleep and circadian rhythms.
Mécanisme D'action
2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate is a highly potent and selective antagonist of the 5-HT2A serotonin receptor. It binds to the receptor and blocks the binding of serotonin, thereby preventing the receptor from being activated. This prevents the downstream effects of serotonin, such as the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of serotonin in the brain, which can lead to a decrease in mood, appetite, and sleep. It has also been shown to reduce the levels of dopamine in the brain, which can lead to decreased motivation and reward seeking behavior. Additionally, it has been shown to reduce the levels of norepinephrine in the brain, which can lead to decreased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is highly potent and selective, making it easier to study the effects of serotonin on various biochemical and physiological processes. Additionally, it is relatively easy to synthesize, making it a convenient tool for researchers. However, it also has some limitations. For example, it is not able to cross the blood-brain barrier, making it difficult to study the effects of serotonin on the brain. Additionally, it has a short half-life, making it difficult to study the long-term effects of serotonin on various processes.
Orientations Futures
There are a number of potential future directions for research on 2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate. One potential direction is to study the effects of serotonin on various neurological disorders, such as anxiety and depression. Additionally, further research could be done on the effects of serotonin on the regulation of sleep and circadian rhythms. Additionally, further research could be done on the effects of serotonin on appetite and food intake. Finally, further research could be done on the effects of serotonin on memory and learning.
Méthodes De Synthèse
2-(2-IPM-5-MTP)-5-(TFMP)PA sulfate can be synthesized using a two-step process. The first step involves the synthesis of the parent compound, 2-(2-IPM-5-MTP)-5-(TFMP)PA, by reacting 2-isopropyl-5-methylphenol with trifluoromethylphenyl amine in the presence of a base such as potassium carbonate. The second step involves the conversion of the parent compound into its sulfate [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) by treating it with sulfuric acid.
Propriétés
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.H2O4S/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20;1-5(2,3)4/h4-10H,21H2,1-3H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXDWPOLNOWHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

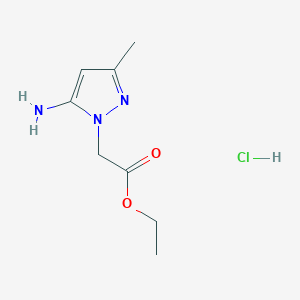
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)
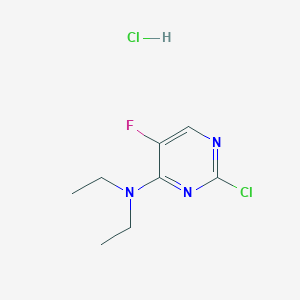
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

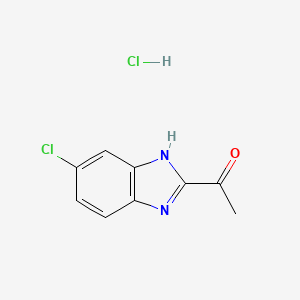
![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)

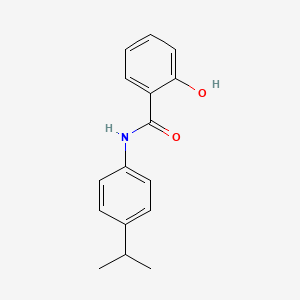
![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
